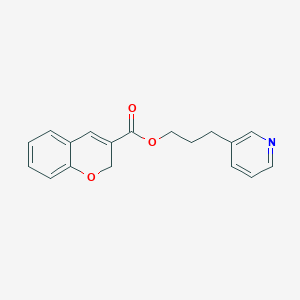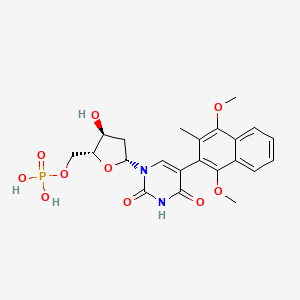![molecular formula C15H14N6S2 B12941580 Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane CAS No. 87791-31-9](/img/structure/B12941580.png)
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure composed of fused pyrrole and pyrimidine rings. The presence of methylthio groups at the 4-position of the pyrrolo ring adds to its chemical uniqueness and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of aryl aldehydes with barbituric acid and thiourea in the presence of a catalyst such as ceric ammonium nitrate . The reaction proceeds through nucleophilic addition, cyclocondensation, and oxidative steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its unique structure.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the pyrrolo[2,3-d]pyrimidine core allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar bicyclic structure but with a thiazole ring instead of a pyrrole ring.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar pyrimidine core but differ in the substitution pattern and additional ring structures.
Uniqueness
Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane is unique due to the presence of methylthio groups and its specific bicyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
87791-31-9 |
|---|---|
Fórmula molecular |
C15H14N6S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-methylsulfanyl-7-[(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N6S2/c1-22-14-10-3-5-20(12(10)16-7-18-14)9-21-6-4-11-13(21)17-8-19-15(11)23-2/h3-8H,9H2,1-2H3 |
Clave InChI |
WNMYHFKXXFUGHB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1C=CN2CN3C=CC4=C3N=CN=C4SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)



![2-Triacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941512.png)
![1-(8-Bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanone](/img/structure/B12941520.png)
![2-(3-(2-Aminoethyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide hydrochloride](/img/structure/B12941528.png)


![6,6'-Di(pyridin-4-yl)-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12941538.png)


![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)

